2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide is a complex organic compound that features a combination of fluorophenoxy, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Shares the indole moiety but lacks the fluorophenoxy and phenyl groups.
(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Contains similar structural elements but differs in the functional groups attached.
Uniqueness
2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide is unique due to its combination of fluorophenoxy, indole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C24H21FN2O2/c1-27(23(28)16-29-19-13-11-18(25)12-14-19)24(17-7-3-2-4-8-17)21-15-26-22-10-6-5-9-20(21)22/h2-15,24,26H,16H2,1H3 |
InChI Key |
SBVIQLKIJUMPBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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